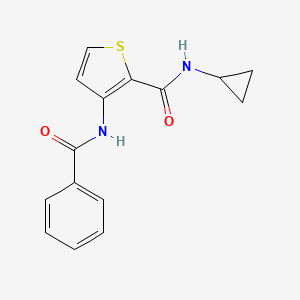![molecular formula C8H8F2N2O3 B2540494 N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide CAS No. 2305401-24-3](/img/structure/B2540494.png)
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide, also known as DMOG, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. DMOG is a hypoxia-mimetic agent that can be used to study the effects of hypoxia on cells and organisms.
Mécanisme D'action
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide acts as a hypoxia-mimetic agent by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes are responsible for the hydroxylation of HIF, which targets it for degradation. Inhibition of PHD enzymes leads to the stabilization of HIF, which then translocates to the nucleus and activates the transcription of various genes involved in hypoxia response (Semenza, 2012).
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in cells and organisms. This compound treatment leads to the stabilization of HIF, which then activates the transcription of various genes involved in angiogenesis, metabolism, and cell survival. This compound has also been shown to induce autophagy, a cellular process involved in the degradation of damaged organelles and proteins. This compound treatment has been shown to protect cells from ischemia-reperfusion injury and reduce infarct size in animal models of stroke (Semenza, 2012).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide as a hypoxia-mimetic agent is that it allows researchers to study the effects of hypoxia on cells and organisms without the need for actual hypoxia. This makes it easier to control the experimental conditions and reduces the variability between experiments. This compound is also relatively stable and can be stored at room temperature for long periods of time. However, one of the limitations of using this compound is that it may not fully mimic the effects of actual hypoxia. This compound only targets the HIF pathway, whereas actual hypoxia can lead to a variety of cellular responses (Semenza, 2012).
Orientations Futures
For research involving N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide include the development of more potent and selective PHD inhibitors, investigation of the role of this compound in the regulation of other cellular processes, and further comparison of its effects to those of actual hypoxia.
Méthodes De Synthèse
The synthesis of N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide involves the reaction of 5-methyl-1,2-oxazole-4-carboxylic acid with difluoromethoxyamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acryloyl chloride to form this compound (Semenza, 2012).
Applications De Recherche Scientifique
N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide is primarily used as a hypoxia-mimetic agent in scientific research. Hypoxia is a condition in which the body or a part of the body is deprived of adequate oxygen supply. Hypoxia can occur in various pathological conditions such as cancer, stroke, and heart disease. This compound can be used to study the effects of hypoxia on cells and organisms without the need for actual hypoxia. This compound has been used in various studies to investigate the role of hypoxia-inducible factor (HIF) in various biological processes such as angiogenesis, metabolism, and cell survival (Semenza, 2012).
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O3/c1-3-5(13)11-6-4(2)15-12-7(6)14-8(9)10/h3,8H,1H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJBQAVJTWHNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)OC(F)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)
![Methyl 3-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2540412.png)


![3-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2540417.png)


![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)
![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)
![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)